![molecular formula C17H20N2O5 B2787800 1-(1-(2-(3,4-Dimethoxyphenyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione CAS No. 2034307-91-8](/img/structure/B2787800.png)
1-(1-(2-(3,4-Dimethoxyphenyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione
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Overview
Description
The compound “1-(1-(2-(3,4-Dimethoxyphenyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione” is a complex organic molecule. It contains a pyrrolidine-2,5-dione ring, which is a five-membered ring with two carbonyl groups and a nitrogen atom . Attached to this ring is an azetidin-3-yl group, which is a four-membered ring with a nitrogen atom . The azetidin-3-yl group is acetylated with a 2-(3,4-dimethoxyphenyl) group.
Molecular Structure Analysis
The molecular structure of this compound is characterized by its pyrrolidine-2,5-dione and azetidin-3-yl rings . The 2-(3,4-dimethoxyphenyl)acetyl group attached to the azetidin-3-yl ring introduces additional complexity to the structure. The presence of multiple rings in the structure, including a five-membered ring and a four-membered ring, contributes to the molecule’s three-dimensional shape .Scientific Research Applications
Catalysis and Organic Synthesis
The study of new catalytic protocols for sustainable organic compound synthesis is of great interest. Researchers have employed ionic organic solids, such as 1,3-bis(carboxymethyl)imidazolium chloride , as catalysts for the Michael addition of N-heterocycles to chalcones. This methodology has been successfully applied to prepare 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one with moderate yield. Both the preparation of chalcone and the triazole Michael addition exhibit favorable green metrics .
Bioactivity and Drug Discovery
Nitrogen-containing heteroarene units play a crucial role in natural products and biologically active synthetic compounds. Triazole derivatives, due to their structural characteristics, are particularly interesting for binding with target molecules. The compound may serve as a potential bioactive agent, warranting further investigation . Additionally, the pyrrolidine scaffold has been explored in drug discovery, and modifications could enhance kinase inhibition .
Skin Lightening
In a reconstructed skin model (MelanoDerm), topical application of 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one (also known as UP302) at 0.1% concentration resulted in significant skin lightening and reduced melanin production without adverse effects on cell viability or tissue histology .
Anticancer Properties
Novel 1,2,4-triazole derivatives, including this compound, have been synthesized and evaluated for their anticancer activity. Some of these derivatives exhibit proper selectivity against cancer cell lines, making them promising candidates for further investigation .
Fungicide, Bactericide, and Herbicide Formulations
3-aryl-3-triazolylpropiophenones, structurally related to our compound, have been described as efficient components in fungicide, bactericide, and herbicide formulations .
Aza-Michael Reaction
The aza-Michael reaction, a powerful synthetic tool, provides access to β-aminocarbonyl derivatives—a valuable class of precursors for bioactive compounds. The compound’s unique structure makes it amenable to this transformation .
Future Directions
The future directions for research on this compound could involve further exploration of its synthesis, reactivity, and potential biological activity . Given the interest in pyrrolidine-containing compounds in medicinal chemistry , this compound could be a candidate for further investigation in drug discovery research.
properties
IUPAC Name |
1-[1-[2-(3,4-dimethoxyphenyl)acetyl]azetidin-3-yl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5/c1-23-13-4-3-11(7-14(13)24-2)8-17(22)18-9-12(10-18)19-15(20)5-6-16(19)21/h3-4,7,12H,5-6,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQYZIXQEFSJVGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CC(C2)N3C(=O)CCC3=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(2-(3,4-Dimethoxyphenyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione |
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